molecular formula C21H37N3O2 B4046455 1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol

1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol

Cat. No.: B4046455
M. Wt: 363.5 g/mol
InChI Key: XWLKMPFMAVYJDK-UHFFFAOYSA-N
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Description

1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol is a useful research compound. Its molecular formula is C21H37N3O2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.28857743 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Properties and Dissociation Constants

  • Research on Dissociation Constants and Thermodynamic Properties : The study by Hamborg and Versteeg (2009) focuses on the dissociation constants of various amines and alkanolamines, including compounds similar to 1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol. This research is crucial for understanding the behavior of these compounds in different conditions, which is vital for various chemical processes (Hamborg & Versteeg, 2009).

Application in Polymer Science

  • Innovations in Polybenzoxazine Synthesis : Trejo-Machin et al. (2017) explored the use of phloretic acid for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, which could potentially be applied to compounds structurally similar to the one . This research provides insights into developing new materials with desired thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Structural and Conformational Analysis

  • Crystal Structure Studies : Raghuvarman et al. (2014) analyzed the crystal structures of compounds closely related to this compound. Understanding the crystal structure is vital for applications in material science and drug design (Raghuvarman et al., 2014).

Applications in Carbon Dioxide Capture

  • Degradation Studies in CO2 Capture : Freeman, Davis, and Rochelle (2010) researched the degradation of aqueous piperazine, a compound structurally related to the one , in carbon dioxide capture. This research is significant for environmental applications, especially in capturing and reducing greenhouse gases (Freeman, Davis, & Rochelle, 2010).

Synthesis and Bioactivity Research

  • Research on Synthesis and Bioactivities : Yamali, Gul, Sakagami, and Supuran (2016) studied the synthesis and bioactivities of compounds with structures similar to the one , focusing on their cytotoxic and enzyme inhibitory effects. Such research is crucial in the field of medicinal chemistry for developing new therapeutic agents (Yamali et al., 2016).

Material Science Applications

  • Research on Antioxidants for Polypropylene Copolymers : Desai et al. (2004) synthesized and tested compounds structurally related to the one as antioxidants in polypropylene copolymer. This research is valuable for developing materials with enhanced stability and durability (Desai et al., 2004).

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[3-[[methyl(2-methylpropyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O2/c1-5-23-9-11-24(12-10-23)16-20(25)17-26-21-8-6-7-19(13-21)15-22(4)14-18(2)3/h6-8,13,18,20,25H,5,9-12,14-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLKMPFMAVYJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CN(C)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol
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1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol
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1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol
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1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol
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1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol
Reactant of Route 6
1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.